molecular formula C7H14N2O3 B12657621 Glutamine ethyl ester CAS No. 764724-27-8

Glutamine ethyl ester

Cat. No.: B12657621
CAS No.: 764724-27-8
M. Wt: 174.20 g/mol
InChI Key: SQMPFRFYKISAHD-UHFFFAOYSA-N
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Description

Glutamine ethyl ester is a derivative of the amino acid glutamine, where the carboxyl group of glutamine is esterified with ethanol. This modification enhances the lipophilicity of the molecule, potentially improving its absorption and bioavailability compared to its parent compound, glutamine. Glutamine is a crucial amino acid involved in various metabolic processes, including protein synthesis, nitrogen transport, and as a precursor for the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutamine ethyl ester typically involves the esterification of glutamine with ethanol. One common method is the reaction of glutamine with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Glutamine ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to glutamine and ethanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester group can be exchanged with another alcohol in the presence of an acid or base catalyst.

    Amidation: The ester group can react with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

    Transesterification: Catalyzed by acids such as sulfuric acid or bases such as sodium methoxide.

    Amidation: Requires the presence of an amine and a catalyst such as dicyclohexylcarbodiimide (DCC).

Major Products:

    Hydrolysis: Glutamine and ethanol.

    Transesterification: A new ester and the corresponding alcohol.

    Amidation: Glutamine amide derivatives.

Scientific Research Applications

Glutamine ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular metabolism and as a potential supplement to enhance cellular functions.

    Medicine: Investigated for its potential to improve glutamine bioavailability in clinical settings, such as in patients with critical illnesses or those undergoing chemotherapy.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability compared to glutamine.

Mechanism of Action

The mechanism of action of glutamine ethyl ester involves its hydrolysis to release glutamine and ethanol. Once hydrolyzed, glutamine can participate in various metabolic pathways, including:

    Protein Synthesis: Serving as a substrate for the synthesis of proteins.

    Nitrogen Transport: Acting as a carrier of nitrogen between tissues.

    Precursor for Bioactive Molecules: Contributing to the synthesis of nucleotides, neurotransmitters, and other amino acids.

Comparison with Similar Compounds

    Glutamine: The parent compound, less lipophilic and with lower bioavailability.

    Glutamine Methyl Ester: Another ester derivative with similar properties but different pharmacokinetics.

    Glutamine Amide: A derivative where the carboxyl group is converted to an amide, affecting its reactivity and stability.

Uniqueness: Glutamine ethyl ester stands out due to its enhanced lipophilicity, which can improve its absorption and bioavailability. This makes it a valuable compound for research and potential therapeutic applications where increased glutamine levels are desired.

Properties

CAS No.

764724-27-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl 2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C7H14N2O3/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H2,9,10)

InChI Key

SQMPFRFYKISAHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)N)N

Origin of Product

United States

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